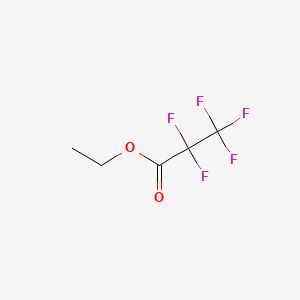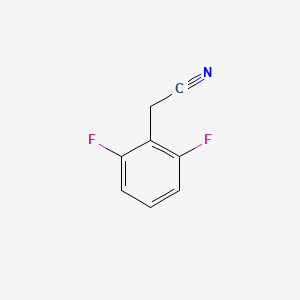
2-Vinylquinoline
Descripción general
Descripción
2-Vinylquinoline is an organic compound with the molecular formula C11H9N It is a derivative of quinoline, where a vinyl group is attached to the second position of the quinoline ring
Mecanismo De Acción
Target of Action
The primary target of 2-Vinylquinoline is the Dipeptidyl Peptidase (DPP IV) enzyme . This enzyme plays a crucial role in glucose metabolism, making it a significant target for anti-diabetic drugs .
Mode of Action
This compound interacts with its target, DPP IV, by binding to the enzyme. The docking scores of this compound are comparable to the standard Metformin Hydrochloride, indicating a strong interaction . This interaction inhibits the activity of DPP IV, thereby influencing glucose metabolism .
Biochemical Pathways
The inhibition of DPP IV by this compound affects the glucose metabolism pathway . DPP IV is responsible for the degradation of incretins, hormones that stimulate insulin secretion. By inhibiting DPP IV, this compound increases the levels of incretins, leading to enhanced insulin secretion and improved blood glucose control .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. These properties were determined using in silico methods . .
Result of Action
The molecular effect of this compound’s action is the inhibition of DPP IV, leading to increased incretin levels . On a cellular level, this results in enhanced insulin secretion and improved blood glucose control, making this compound a potential anti-diabetic agent .
Análisis Bioquímico
Biochemical Properties
2-Vinylquinoline plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with dipeptidyl peptidase IV, an enzyme involved in glucose metabolism. The binding of this compound to dipeptidyl peptidase IV inhibits its activity, which can have implications for the regulation of blood sugar levels . Additionally, this compound has shown potential interactions with other biomolecules, such as phosphodiesterase 10A, which is involved in intracellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to glucose metabolism and insulin signaling. By inhibiting dipeptidyl peptidase IV, this compound can enhance insulin secretion and improve glucose uptake in cells . Furthermore, this compound has been shown to affect gene expression, leading to changes in the expression of genes involved in metabolic pathways . These effects collectively contribute to the regulation of cellular metabolism and energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and proteins. The inhibition of dipeptidyl peptidase IV by this compound involves the binding of the compound to the active site of the enzyme, preventing its normal function . This inhibition leads to increased levels of incretin hormones, which stimulate insulin secretion. Additionally, this compound has been found to interact with phosphodiesterase 10A, resulting in the modulation of intracellular cyclic nucleotide levels and subsequent changes in cellular signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is an important factor, as it can influence the duration of its effects. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of dipeptidyl peptidase IV activity and prolonged effects on glucose metabolism . These findings suggest that this compound can have lasting impacts on cellular function when used in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to understand its potential therapeutic applications. Different dosages of this compound have been tested to determine the optimal dose for achieving desired effects. Studies have shown that low to moderate doses of this compound can effectively inhibit dipeptidyl peptidase IV activity and improve glucose metabolism without causing significant adverse effects . Higher doses of this compound have been associated with potential toxicity and adverse effects on liver function . These findings highlight the importance of dose optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to glucose metabolism and intracellular signaling. The inhibition of dipeptidyl peptidase IV by this compound leads to increased levels of incretin hormones, which play a crucial role in regulating blood sugar levels . Additionally, this compound has been found to interact with phosphodiesterase 10A, resulting in the modulation of cyclic nucleotide levels and subsequent changes in intracellular signaling pathways . These interactions collectively contribute to the regulation of metabolic flux and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biological activity. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within cells . The compound has been found to interact with specific transporters and binding proteins, which facilitate its uptake and distribution within tissues . These interactions contribute to the localization and accumulation of this compound in specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by specific targeting signals and post-translational modifications, which direct it to its target sites within cells . The subcellular localization of this compound is crucial for its interaction with enzymes and proteins, as well as its modulation of cellular signaling pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Microwave-Assisted Synthesis: One method involves the trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and aldehyde under microwave irradiation.
Catalyst-Free Synthesis: Another method is a direct deamination reaction occurring during Mannich synthesis.
Industrial Production Methods
Industrial production methods for 2-vinylquinoline are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-assisted synthesis due to its efficiency and high yield.
Análisis De Reacciones Químicas
2-Vinylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Ethylquinoline.
Substitution: Substituted quinoline derivatives with different functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Vinylquinoline has several applications in scientific research:
Medicinal Chemistry: It has been evaluated for its antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum.
Material Science: It is used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It serves as a scaffold for the development of new drugs and biological probes.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
2-Vinylquinoline can be compared with other quinoline derivatives such as:
2-Methylquinoline: Similar structure but with a methyl group instead of a vinyl group.
2-Chloroquinoline: Contains a chlorine atom at the second position.
2-Ethylquinoline: Similar to this compound but with an ethyl group instead of a vinyl group.
Uniqueness
This compound is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-10-8-7-9-5-3-4-6-11(9)12-10/h2-8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGNJOCQALIQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33638-30-1 | |
| Record name | Quinoline, 2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33638-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061123 | |
| Record name | Quinoline, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-03-2 | |
| Record name | 2-Ethenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Vinylquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 2-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinoline, 2-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP7ET1KLE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














